N-(3-pyridinylmethyl)guanidine sulfate
Overview
Description
N-(3-pyridinylmethyl)guanidine sulfate: is a chemical compound with the molecular formula C7H10N4·H2O4S. It is a derivative of guanidine, a strong organic base, and contains a pyridine ring, which is a six-membered ring with one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridinylmethyl)guanidine sulfate typically involves the reaction of 3-pyridinemethanamine with guanidine in the presence of sulfuric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: None required
The reaction proceeds through the formation of an intermediate, which then reacts with sulfuric acid to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
- Batch or continuous flow reactors
- Purification steps : Crystallization or recrystallization
- Quality control : Analytical techniques such as HPLC or NMR to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-pyridinylmethyl)guanidine sulfate undergoes various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding N-oxides.
- Reduction : Reduction reactions can yield amines or other reduced forms.
- Substitution : Nucleophilic substitution reactions can occur at the pyridine ring or the guanidine moiety .
Common Reagents and Conditions
- Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents : Sodium borohydride, lithium aluminum hydride
- Solvents : Methanol, ethanol, dichloromethane
- Conditions : Typically carried out at room temperature or under reflux .
Major Products Formed
- Oxidation : N-oxides
- Reduction : Amines
- Substitution : Various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-(3-pyridinylmethyl)guanidine sulfate has a wide range of applications in scientific research:
- Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine : Explored for its therapeutic potential in treating various diseases, including neurological disorders.
- Industry : Utilized in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of N-(3-pyridinylmethyl)guanidine sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to:
- Inhibition or activation of enzymatic activity
- Modulation of receptor function
- Alteration of cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyridinylmethyl)guanidine sulfate
- N-(4-pyridinylmethyl)guanidine sulfate
- N-(3-pyridinylmethyl)guanidine hydrochloride
Uniqueness
N-(3-pyridinylmethyl)guanidine sulfate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)guanidine;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.H2O4S/c8-7(9)11-5-6-2-1-3-10-4-6;1-5(2,3)4/h1-4H,5H2,(H4,8,9,11);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJAZNSFFQSBHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=C(N)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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